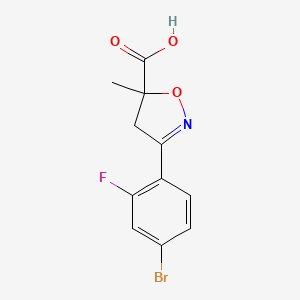

3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 1326814-83-8

Cat. No.: VC11720126

Molecular Formula: C11H9BrFNO3

Molecular Weight: 302.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1326814-83-8 |

|---|---|

| Molecular Formula | C11H9BrFNO3 |

| Molecular Weight | 302.10 g/mol |

| IUPAC Name | 3-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16) |

| Standard InChI Key | QYANCOVURORQSS-UHFFFAOYSA-N |

| SMILES | CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |

| Canonical SMILES | CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 4,5-dihydro-1,2-oxazole core, a five-membered heterocyclic ring containing oxygen and nitrogen atoms. Key substituents include:

-

A 4-bromo-2-fluorophenyl group at position 3 of the oxazole ring.

-

A methyl group and carboxylic acid moiety at position 5.

The molecular formula is C₁₁H₉BrFNO₃, with a molecular weight of 302.1 g/mol. The bromine and fluorine atoms on the phenyl ring introduce steric and electronic effects that influence reactivity and biological interactions .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrFNO₃ |

| Molecular Weight | 302.1 g/mol |

| CAS Registry | Not explicitly reported |

| Key Functional Groups | Carboxylic acid, oxazole, halo |

Synthetic Strategies

Core Oxazole Formation

The dihydrooxazole ring is typically synthesized via cyclization reactions. For example, Cornforth-type protocols involve condensation of α-amino alcohols with carbonyl compounds . Analogous methods could apply here, with modifications to accommodate halogenated phenyl groups.

Halogenation and Substitution

The 4-bromo-2-fluorophenyl group likely originates from a pre-halogenated benzene precursor. Bromination at the para position may employ electrophilic agents like Br₂/FeBr₃, while fluorination uses directed ortho-metalation (DoM) strategies .

Physicochemical Properties

Solubility and Stability

-

Solubility: Polar aprotic solvents (e.g., DMSO) enhance solubility due to the carboxylic acid and polar oxazole ring.

-

Stability: Halogen substituents may reduce oxidative degradation, but the dihydrooxazole’s partial saturation could increase susceptibility to ring-opening under acidic conditions .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Lipophilicity) | ~2.1 (estimated) |

| pKa (Carboxylic acid) | ~4.5 |

| Melting Point | Not reported |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with aryl boronic acids, a strategy used to diversify oxazole scaffolds . For instance:

This reaction could generate derivatives for structure-activity relationship (SAR) studies.

Peptide Mimetics

The carboxylic acid group facilitates conjugation to amino acids, enabling the design of peptidomimetics. Such analogs might mimic natural ligands for protease inhibition or receptor agonism.

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds yield moderate efficiencies (40–80%). Improving regioselectivity in halogenation and cyclization steps is critical .

Biological Profiling

In vitro assays against kinase targets or microbial strains are needed to validate hypothetical activities. Computational docking studies could prioritize high-value targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume